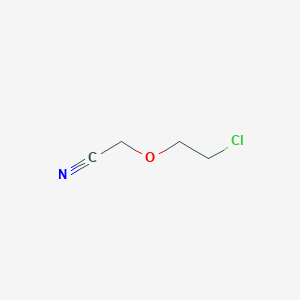
Thiotriazoline
Vue d'ensemble
Description
Thiotriazoline, also known as Tiazotic acid, is an antioxidant. It is marketed under the brand names Thiotriazoline, Tiokor among others in Russia, Ukraine, Uzbekistan as the treatment of ischemic heart diseases . It is proposed to be a hepatoprotective, wound-healing, and antiviral agent .
Synthesis Analysis
A combined molecular mechanics and quantum chemistry modeling was performed for the investigation of the structure and relative stability of two- and three-component complexes formed by the antituberculosis agent isoniazid with morpholinium (3-methyl-1,2,4-triazol-5-yl)thioacetate (MTTA) . The calculations showed that stable complexes of isoniazid with this thiatriazoline are possible both in the gas phase and in aqueous solution .Molecular Structure Analysis
A comprehensive study of two polymorphic modifications of morpholin-4-ium 2- (5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate (trade mark “thiotriazoline”) within an approach based on the comparison of pairwise interaction energies has revealed the dependence of the crystal structure on the crystallization conditions .Chemical Reactions Analysis
The formation of two-component complexes between isoniazid and MTTA without involving morpholine is considerably less favored . Thus, morpholine may be considered as a component facilitating the formation of isoniazid complexes with MTTA .Physical And Chemical Properties Analysis
Thiotriazoline is characterized by stable physical-chemical and rheological properties, and has a neutral pH .Applications De Recherche Scientifique
Hepatoprotective Effects
Thiotriazoline has been shown to exhibit hepatoprotective effects. It supports high levels of energy and plastic processes in hepatic tissue by protecting enzymes involved in critical metabolic pathways such as the tricarboxylic acid cycle and pentose-phosphate shunt. This is attributed to its antioxidant, membrane-protective, and mitoprotective properties .
Antioxidant Properties
Research suggests that Thiotriazoline has significant antioxidant properties. It is used to mitigate the toxicity of other compounds, such as isoniazid, by forming complexes that reduce oxidative stress .
Cardioprotective Activity
Thiotriazoline is also studied for its cardioprotective activity. It is considered a modulator of the nitric oxide (NO) system and has been evaluated for its protective effects against cardiac issues during the early postnatal period following intrauterine hypoxia .
Mécanisme D'action
Target of Action
Thiotriazoline primarily targets antioxidant enzymes . These enzymes play a crucial role in neutralizing harmful free radicals in the body, thereby protecting cells from oxidative stress and damage .
Mode of Action
Thiotriazoline interacts with its targets, the antioxidant enzymes, by increasing their expression . This results in a reduction in the concentration of free radicals . By doing so, Thiotriazoline helps to maintain the balance between the production and removal of free radicals, thereby preventing cellular damage .
Biochemical Pathways
Thiotriazoline affects several biochemical pathways. It activates a compensatory malate-aspartate shunt of energy production, normalizes the work of the Krebs cycle, and initiates Red/Oxi-dependent expression of transcription factors in ischemia . These pathways are crucial for energy production and cellular function, and their modulation by Thiotriazoline can have significant downstream effects .
Pharmacokinetics
It is known that thiotriazoline increases the level of sh compounds, thereby increasing the bioavailability of nitric oxide (no) . This suggests that Thiotriazoline may have good bioavailability and can effectively reach its target sites to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of Thiotriazoline’s action are primarily related to its antioxidant activity. By increasing the expression of antioxidant enzymes and reducing the concentration of free radicals, Thiotriazoline helps to prevent oxidative stress and cellular damage . Additionally, Thiotriazoline can independently form nitrosothiol complexes with NO, which prevents its interactions with reactive oxygen species and the formation of harmful compounds .
Action Environment
The action, efficacy, and stability of Thiotriazoline can be influenced by various environmental factors. For instance, the formation of Thiotriazoline polymorphs, which are different structural forms of the same compound, depends on the crystallization conditions . These polymorphs may have different physicochemical properties and bioavailability, which can affect the action and efficacy of Thiotriazoline
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQJZMDTZWNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
357172-63-5 | |
| Record name | Thiotriazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOTRIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)




![6-(2-Chloroacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1590834.png)







